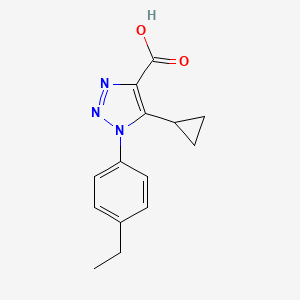![molecular formula C19H31NO B5116040 1-[6-(3,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5116040.png)
1-[6-(3,4-dimethylphenoxy)hexyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-(3,4-Dimethylphenoxy)hexyl]piperidine is an organic compound with the molecular formula C19H31NO It is characterized by a piperidine ring attached to a hexyl chain, which is further connected to a dimethylphenoxy group
準備方法
The synthesis of 1-[6-(3,4-dimethylphenoxy)hexyl]piperidine typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 3,4-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base.
Formation of 3,4-dimethylphenoxyhexane: The 3,4-dimethylphenol is reacted with 1-bromohexane in the presence of a strong base such as potassium carbonate to form 3,4-dimethylphenoxyhexane.
Attachment of the piperidine ring: The final step involves the reaction of 3,4-dimethylphenoxyhexane with piperidine under reflux conditions to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
化学反応の分析
1-[6-(3,4-dimethylphenoxy)hexyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the phenoxy group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen, where alkyl halides can introduce different alkyl groups.
Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and alkyl halides under basic conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-[6-(3,4-dimethylphenoxy)hexyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[6-(3,4-dimethylphenoxy)hexyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can engage in hydrophobic interactions, while the piperidine ring may form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
1-[6-(3,4-dimethylphenoxy)hexyl]piperidine can be compared with similar compounds such as:
- 1-[6-(3,5-dimethylphenoxy)hexyl]piperidine
- 1-[6-(2,5-dimethylphenoxy)hexyl]piperidine
These compounds share structural similarities but differ in the position of the methyl groups on the phenoxy ring. The unique positioning of the methyl groups in this compound may confer distinct chemical and biological properties, making it a compound of particular interest in research.
特性
IUPAC Name |
1-[6-(3,4-dimethylphenoxy)hexyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO/c1-17-10-11-19(16-18(17)2)21-15-9-4-3-6-12-20-13-7-5-8-14-20/h10-11,16H,3-9,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDMNAHWEZLELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCCCN2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)benzamide](/img/structure/B5115960.png)
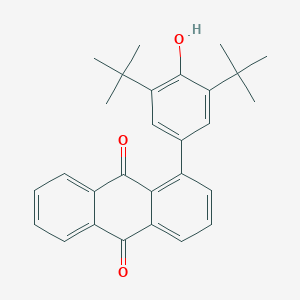
![1-cyclohexyl-2-(2-naphthylmethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5115983.png)
![N-[(4-chlorophenyl)methyl]-N'-(2,6-dimethylphenyl)oxamide](/img/structure/B5116009.png)
![1-[2-(2-methoxyphenoxy)ethoxy]naphthalene](/img/structure/B5116017.png)
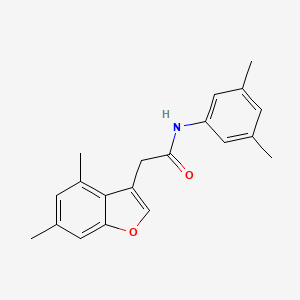
![3,3'-{sulfonylbis[(2-chloro-4,1-phenylene)oxy]}bis[1-(dimethylamino)-2-propanol]](/img/structure/B5116029.png)
![methyl 2-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]benzoate](/img/structure/B5116036.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5116037.png)
![N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5116045.png)
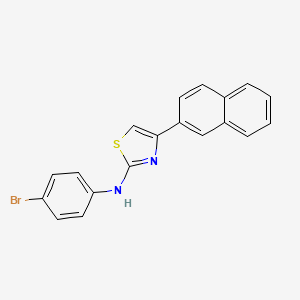
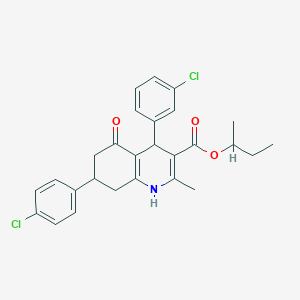
![N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B5116060.png)
